3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This family of compounds exhibits diverse biological activities and serves as important building blocks in the synthesis of various biologically active molecules. [] Information regarding its specific source and classification within scientific research is limited within the provided literature.
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with an amino group and an oxygen atom that contributes to its ionic form. The chemical formula for this compound is and it has been assigned the Chemical Abstracts Service number 1198475-27-2.
The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate can be achieved through various methods, often involving the cyclization of appropriate precursors. A common approach includes:
The specific conditions (temperature, time, solvent) for these reactions can vary significantly depending on the desired yield and purity of the final product. Detailed reaction schemes are often documented in patent literature and organic synthesis journals.
The molecular structure of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate features:
The structural representation can be visualized using molecular modeling software or chemical drawing tools.
Key data points include:
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate can participate in various chemical reactions:
The reactivity profile of this compound makes it suitable for further derivatization in synthetic organic chemistry, expanding its utility in creating more complex molecular architectures.
The mechanism of action for compounds like 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate often involves:
Research into the biological activity of this compound suggests potential applications in pharmacology, particularly in drug development targeting neurological pathways.
Key physical properties include:
Chemical properties include:
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate has several scientific applications:
The compound designated as 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate exemplifies the nuanced nomenclature required for fused heterocyclic systems with tautomeric and ionic features. According to IUPAC conventions, this name explicitly defines three critical structural attributes:
This nomenclature differentiates the compound from related structures, such as:
Table 1: Standard Identifiers for Key Pyrazolo[3,4-b]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | SMILES Notation |
---|---|---|---|
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate | Not assigned | C₆H₆N₄O | C1=CN(C2=NN=C(C2=C1)N)O |
1H-pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 | C₆H₆N₄ | C1=CC2=NN=C(C2=NC1)N |
3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | Not available | C₆H₆N₄O | O=C1C=CC2=C(NN=C2N)N1 |
The SMILES string C1=CN(C2=NN=C(C2=C1)N)O
encodes the zwitterion explicitly: the [nH+]
moiety represents the protonated pyridine nitrogen, while [o-]
denotes the anionic oxygen [1]. The InChIKey YFZRHDAYVYMPPF-UHFFFAOYSA-N
further facilitates universal database identification across chemical repositories [1].
X-ray crystallography provides unambiguous evidence for the dominance of the zwitterionic tautomer in 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. Key structural features observed include:
Tautomeric equilibrium between zwitterionic and neutral forms is influenced by:
Table 2: Energetic and Structural Comparison of Tautomeric Forms
Tautomer | Relative Energy (kJ/mol) | Dominant Environment | Key Hydrogen Bonds |
---|---|---|---|
7-ium-7-olate (zwitterion) | 0 (reference) | Crystalline solid | N7-H···O=C (intra- and interchain) |
1H-6(7H)-one (lactam) | +22.5 | Polar solvents | N1-H···O=C (intramolecular) |
2H-6-one | +37.0 | Not observed | N2-H···O=C (intramolecular) |
Notably, the 2H-tautomer is energetically disfavored by 37.03 kJ/mol due to disruption of aromaticity in the pyridine ring, as confirmed by AM1 semi-empirical calculations [3]. This stability profile aligns with pharmaceutical relevance: DrugBank lists 14 bioactive 1H-pyrazolo[3,4-b]pyridines (including two approved drugs), while zero 2H-derivatives exhibit drug-like activity [3].
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals critical electronic features governing the compound's reactivity and stability:
Aromaticity Analysis
Electronic Properties
Charge Distribution
Natural population analysis (NPA) quantifies charge separation:
Table 3: Computed Electronic Parameters for Key Atoms
Atom/Group | Charge (e) | Orbital Contribution | Role in Reactivity |
---|---|---|---|
O7 (olate) | -0.62 | LUMO+1 (π*) | H-bond acceptor, electrophile |
N7 (pyridinium) | -0.18 | HOMO-2 (σ) | H-bond donor, Brønsted acid |
3-NH₂ (N) | -0.76 | HOMO (n) | H-bond donor, nucleophile |
C4 | +0.31 | LUMO (π*) | Electrophilic substitution site |
These computational insights rationalize the compound's behavior in synthetic applications: the electron-rich 3-amino group directs electrophilic substitution to C4, while the polarized C7-O bond participates in condensation reactions [8] [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5